4-(Thiophen-2-yl)pyrimidine

Descripción general

Descripción

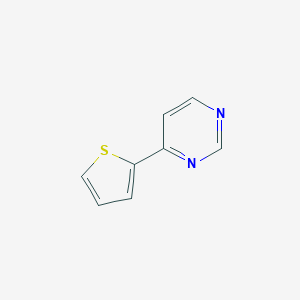

4-(Thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2-thiophenecarboxaldehyde with guanidine in the presence of a base, leading to the formation of the desired pyrimidine ring . Another approach involves the use of 2-thiophenecarboxylic acid and its derivatives, which undergo cyclization with formamide or other nitrogen-containing reagents .

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of 2-thiophenecarboxaldehyde and guanidine under microwave irradiation, resulting in high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Amino or thiol-substituted pyrimidines.

Aplicaciones Científicas De Investigación

Anticancer Applications

4-(Thiophen-2-yl)pyrimidine derivatives have been extensively studied for their potential as anticancer agents. Several studies highlight their efficacy against various cancer cell lines:

- Dual EGFR/VEGFR-2 Inhibitors : A series of novel derivatives were synthesized and evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Compounds such as 10b demonstrated significant anticancer activities against HepG-2 and MCF-7 cell lines, showing potential as dual inhibitors that could outperform existing therapies like erlotinib and sorafenib .

- In Vivo Studies : Research indicated that certain synthesized thienopyrimidinone derivatives significantly reduced tumor growth in animal models compared to control groups. These compounds exhibited cytotoxic effects against MCF-7 cells while showing lower toxicity towards non-tumorigenic cells (MCF-10A), suggesting a favorable therapeutic index .

Antimicrobial Properties

The antimicrobial potential of this compound derivatives has also been explored:

- Broad-Spectrum Activity : Many derivatives have shown promising antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various microbial strains, making them candidates for further development in treating infections .

Mechanistic Insights

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for optimizing their therapeutic potential:

- Molecular Docking Studies : Computational studies, including molecular docking, have been utilized to predict how these compounds interact with target proteins involved in cancer progression and microbial resistance. For instance, docking studies revealed low binding energies for certain derivatives against key proteins associated with cancer cell proliferation, indicating strong potential as inhibitors .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Novel derivatives showed potent activity against HepG-2 and MCF-7 cell lines | Anticancer therapy |

| Study 2 | Compounds demonstrated significant antibacterial effects in vitro | Antimicrobial therapy |

| Study 3 | In vivo studies showed reduced tumor growth with low toxicity to non-cancerous cells | Cancer treatment optimization |

Mecanismo De Acción

The mechanism of action of 4-(Thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.

Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

4-(Thiophen-2-yl)pyrimidine can be compared with other similar compounds, such as:

Thieno[3,2-d]pyrimidine: This compound also features a fused thiophene and pyrimidine ring but differs in the position of the sulfur atom.

Thieno[3,4-b]pyridine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

Uniqueness: this compound is unique due to its specific biological activities and its versatility in chemical reactions, making it a valuable compound in various research and industrial applications.

Actividad Biológica

4-(Thiophen-2-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the latest findings regarding its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of novel derivatives were designed and tested against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Some compounds exhibited remarkable potency, with IC50 values indicating strong antiproliferative effects.

Key Findings:

- Compound Efficacy : Certain derivatives demonstrated superior anticancer activity compared to established drugs like erlotinib and sorafenib. For example, compounds 10b and 18a showed promising results against both HepG-2 and MCF-7 cell lines, with IC50 values significantly lower than those of control agents .

- Mechanism of Action : The mechanism involves dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial pathways in tumor growth and angiogenesis. The pharmacophoric requirements for effective binding include a hydrophobic head, hydrogen bond donors, and a flat heteroaromatic ring .

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have shown notable antimicrobial activity against a range of pathogens.

Summary of Antimicrobial Studies:

- Broad-Spectrum Efficacy : Compounds were evaluated for their antibacterial and antifungal activities. Most exhibited moderate to strong effects against Gram-positive and Gram-negative bacteria as well as fungi .

- Structure-Activity Relationship : The presence of specific substituents on the pyrimidine ring was correlated with increased antimicrobial potency. For instance, derivatives with electron-rich groups showed enhanced activity due to better interaction with microbial cell membranes .

Synthesis Methods

The synthesis of this compound derivatives typically involves multi-step processes incorporating various reagents to achieve desired substitutions. Recent methodologies emphasize green chemistry principles to enhance yield and reduce environmental impact.

Example Synthesis Pathway:

- Starting Materials : Utilize thiophene and pyrimidine precursors.

- Reagents : Employ coupling agents such as palladium catalysts for cross-coupling reactions.

- Purification : Use chromatographic techniques to isolate pure compounds for biological testing .

Case Studies

Several case studies illustrate the application of this compound derivatives in clinical settings:

- Study on Anticancer Potency : A study involving a novel derivative demonstrated significant tumor suppression in animal models when administered at specific dosages, highlighting its potential for therapeutic use in oncology .

- Antimicrobial Efficacy Evaluation : Another investigation assessed the effectiveness of selected compounds against resistant strains of bacteria, showing promising results that could lead to new treatments for infections caused by multidrug-resistant organisms .

Propiedades

IUPAC Name |

4-thiophen-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-8(11-5-1)7-3-4-9-6-10-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAPQRLXWNZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356020 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19084-26-5 | |

| Record name | 4-(2-thienyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.